molecular formula C10H15ClF2N2O3S B2763144 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856098-30-0

1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2763144
CAS No.: 1856098-30-0
M. Wt: 316.75
InChI Key: WYTRQZOJBAJVHB-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoroethyl group, an isobutoxymethyl group, and a sulfonyl chloride group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the difluoroethyl group.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Aqueous acidic or basic conditions can facilitate hydrolysis.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Sulfonic Acids: Resulting from hydrolysis of the sulfonyl chloride group.

    Fluorinated Derivatives: Products of oxidation or reduction reactions involving the difluoroethyl group.

Scientific Research Applications

1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance lipophilicity and membrane permeability, while the sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their function. The pyrazole ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole : Similar structure but lacks the sulfonyl chloride group.
  • 1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole : Similar structure with a methoxymethyl group instead of an isobutoxymethyl group.
  • 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonamide : Similar structure with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both the difluoroethyl and sulfonyl chloride groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClF2N2O3S/c1-7(2)5-18-6-8-9(19(11,16)17)3-15(14-8)4-10(12)13/h3,7,10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTRQZOJBAJVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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